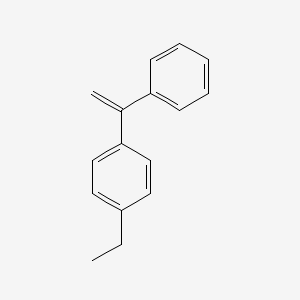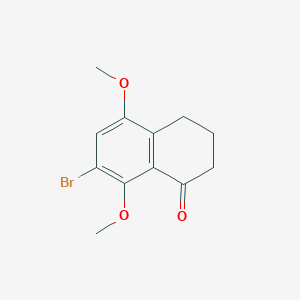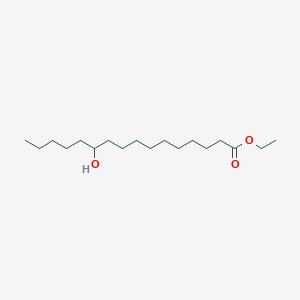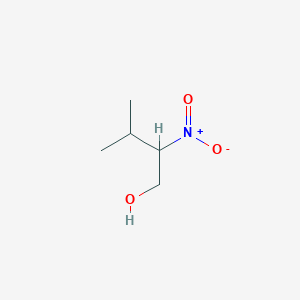
6-(Benzenesulfonyl)undec-8-ene-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Benzenesulfonyl)undec-8-ene-2,5-dione is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzenesulfonyl group attached to an undec-8-ene-2,5-dione backbone, making it a versatile molecule for chemical synthesis and research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzenesulfonyl)undec-8-ene-2,5-dione typically involves the reaction of benzenesulfonyl chloride with undec-8-ene-2,5-dione under basic conditions. A common base used in this reaction is 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), which facilitates the N-sulfonylation and esterification of carboxylic acids in a one-pot tandem protocol . The reaction is usually carried out in an organic solvent such as dichloroethane (DCE), which acts both as a solvent and a reactant .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
6-(Benzenesulfonyl)undec-8-ene-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The benzenesulfonyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
科学的研究の応用
6-(Benzenesulfonyl)undec-8-ene-2,5-dione has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 6-(Benzenesulfonyl)undec-8-ene-2,5-dione involves its interaction with molecular targets through its functional groups. The benzenesulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction is crucial in its antibacterial and antiviral effects, where it disrupts the normal function of microbial proteins .
類似化合物との比較
Similar Compounds
Benzenesulfonic acid: A simpler sulfonyl compound with similar reactivity but lacking the undec-8-ene-2,5-dione backbone.
Undec-8-ene-2,5-dione: The base structure without the benzenesulfonyl group, used in various synthetic applications.
Sulfonamides: A broad class of compounds with sulfonyl groups attached to amines, widely used in pharmaceuticals.
Uniqueness
6-(Benzenesulfonyl)undec-8-ene-2,5-dione is unique due to its combination of a benzenesulfonyl group and an undec-8-ene-2,5-dione backbone. This structure provides a balance of reactivity and stability, making it suitable for diverse applications in research and industry.
特性
| 74420-27-2 | |
分子式 |
C17H22O4S |
分子量 |
322.4 g/mol |
IUPAC名 |
6-(benzenesulfonyl)undec-8-ene-2,5-dione |
InChI |
InChI=1S/C17H22O4S/c1-3-4-6-11-17(16(19)13-12-14(2)18)22(20,21)15-9-7-5-8-10-15/h4-10,17H,3,11-13H2,1-2H3 |
InChIキー |
CWBKVVOZANWDHO-UHFFFAOYSA-N |
正規SMILES |
CCC=CCC(C(=O)CCC(=O)C)S(=O)(=O)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(E)-{4-[Ethyl(2-hydroxyethyl)amino]phenyl}diazenyl]benzonitrile](/img/structure/B14448286.png)

![2,4-Dichloro-1-oxa-2lambda~5~-phosphaspiro[4.5]dec-3-en-2-one](/img/structure/B14448304.png)



![Silane, [(1-ethoxyethenyl)oxy]triethyl-](/img/structure/B14448352.png)
